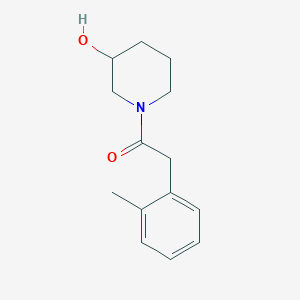
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. HPE belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Applications De Recherche Scientifique
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has also been found to interact with various proteins such as Bcl-2, caspase-3, and p53, which are involved in apoptosis.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, and modulating immune responses. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potential as a pharmaceutical agent for the treatment of various diseases. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone. One direction is to further investigate its potential as a pharmaceutical agent for the treatment of various diseases. Another direction is to explore its interactions with various proteins and signaling pathways to better understand its mechanism of action. Additionally, the development of analogs of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone with improved solubility and bioavailability may also be a future direction of research.
Conclusion:
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound with potential applications in the treatment of various diseases. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential as a pharmaceutical agent.
Méthodes De Synthèse
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone involves the reaction of 4-methoxyphenylacetic acid with 3-hydroxypiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone.
Propriétés
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-4-11(5-7-13)9-14(17)15-8-2-3-12(16)10-15/h4-7,12,16H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVCSSTAIIPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)
![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)




![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)
![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)



![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)